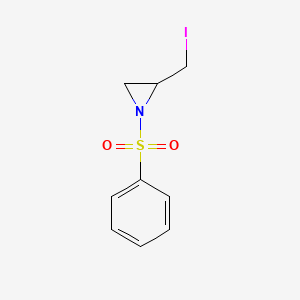
2-(Iodomethyl)-1-(phenylsulfonyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Iodomethyl)-1-(phenylsulfonyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an iodomethyl group and a phenylsulfonyl group attached to the aziridine ring. Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-1-(phenylsulfonyl)aziridine typically involves the reaction of aziridine with iodomethane and a phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydride is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Iodomethyl)-1-(phenylsulfonyl)aziridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be substituted by various nucleophiles such as amines, thiols, or alcohols.
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of β-amino alcohols or other derivatives.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Ring-Opening Reactions: Reagents such as water, alcohols, or amines are used, often in the presence of a catalyst like a Lewis acid or a transition metal complex.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: Substituted aziridines with various functional groups.
Ring-Opening Reactions: β-Amino alcohols or other derivatives depending on the nucleophile used.
Oxidation and Reduction: Sulfone or sulfoxide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Iodomethyl)-1-(phenylsulfonyl)aziridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Iodomethyl)-1-(phenylsulfonyl)aziridine involves its high reactivity due to the strained aziridine ring and the presence of the iodomethyl and phenylsulfonyl groups. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. The phenylsulfonyl group can stabilize intermediates through resonance, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Tosylaziridine: Similar in structure but with a tosyl group instead of a phenylsulfonyl group.
N-Sulfonylaziridine: General class of compounds with different sulfonyl groups attached to the aziridine ring.
Uniqueness
2-(Iodomethyl)-1-(phenylsulfonyl)aziridine is unique due to the presence of both the iodomethyl and phenylsulfonyl groups, which impart distinct reactivity and stability to the compound. This combination makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .
Eigenschaften
CAS-Nummer |
6453-90-3 |
|---|---|
Molekularformel |
C9H10INO2S |
Molekulargewicht |
323.15 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-2-(iodomethyl)aziridine |
InChI |
InChI=1S/C9H10INO2S/c10-6-8-7-11(8)14(12,13)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI-Schlüssel |
XZWLAXINCBWNPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1S(=O)(=O)C2=CC=CC=C2)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


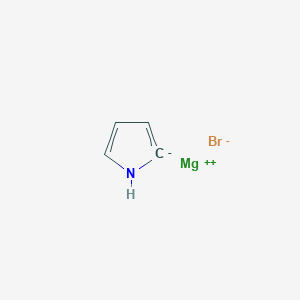
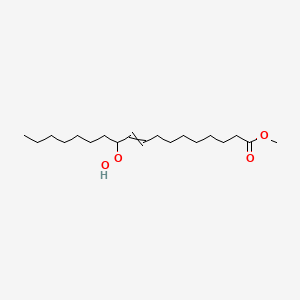
![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
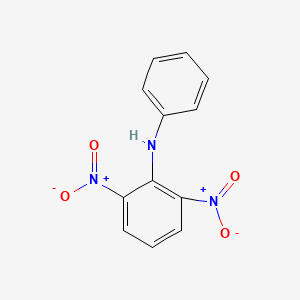
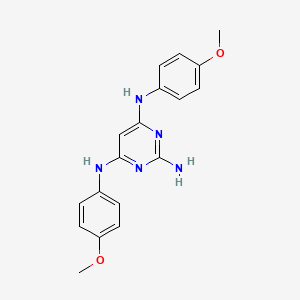
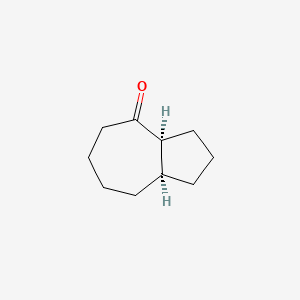
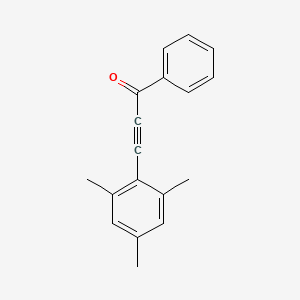


![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)
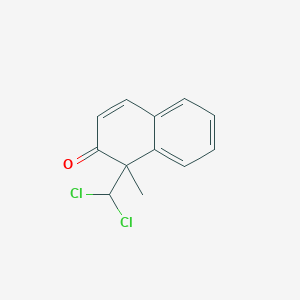

![[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid](/img/structure/B14724931.png)
